molecular formula C15H21ClN2O B4404844 4-[2-(4-methylpiperidin-1-yl)ethoxy]benzonitrile hydrochloride

4-[2-(4-methylpiperidin-1-yl)ethoxy]benzonitrile hydrochloride

Cat. No. B4404844
M. Wt: 280.79 g/mol
InChI Key: DVDRULTXVIGHJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-methylpiperidin-1-yl)ethoxy]benzonitrile hydrochloride, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound is commonly used in scientific research to investigate the role of mGluR5 in various neurological and psychiatric disorders, such as anxiety, depression, and addiction.

Mechanism of Action

4-[2-(4-methylpiperidin-1-yl)ethoxy]benzonitrile hydrochloride acts as a competitive antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of mGluR5 leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC)-protein kinase C (PKC) pathway and the extracellular signal-regulated kinase (ERK) pathway. By blocking the activation of mGluR5, this compound inhibits these signaling pathways and modulates the release of various neurotransmitters, such as glutamate, dopamine, and GABA.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been found to reduce the release of glutamate in the prefrontal cortex and hippocampus, which are brain regions involved in learning and memory (4). This compound has also been shown to reduce the release of dopamine in the nucleus accumbens, a brain region involved in reward processing (5). Furthermore, this compound has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal survival and plasticity (6).

Advantages and Limitations for Lab Experiments

4-[2-(4-methylpiperidin-1-yl)ethoxy]benzonitrile hydrochloride has several advantages for lab experiments. For example, this compound is highly selective for mGluR5, which allows for specific investigation of the role of this receptor subtype. Additionally, this compound has good bioavailability and can be administered orally or intraperitoneally. However, this compound also has some limitations. For example, this compound has a relatively short half-life, which can limit the duration of its effects. Additionally, this compound can have off-target effects at high concentrations, which can complicate interpretation of results.

Future Directions

There are several future directions for research involving 4-[2-(4-methylpiperidin-1-yl)ethoxy]benzonitrile hydrochloride. For example, this compound could be used to investigate the role of mGluR5 in other neurological and psychiatric disorders, such as schizophrenia and autism spectrum disorders. Additionally, this compound could be used to investigate the effects of chronic mGluR5 blockade on neuronal function and plasticity. Furthermore, this compound could be used in combination with other compounds to investigate the interactions between mGluR5 and other neurotransmitter systems.
Conclusion:
In conclusion, this compound is a selective antagonist of mGluR5 that is widely used in scientific research to investigate the role of this receptor subtype in various neurological and psychiatric disorders. This compound has several advantages for lab experiments, including its selectivity and good bioavailability. However, this compound also has some limitations, including its short half-life and off-target effects at high concentrations. Future research involving this compound could help to further elucidate the role of mGluR5 in brain function and the pathophysiology of neurological and psychiatric disorders.
References:
1. Duvoisin RM, et al. (2000) Proc Natl Acad Sci USA 97: 5596-5601.
2. Li X, et al. (2009) Eur J Pharmacol 612: 47-52.
3. Kenny PJ, et al. (2005) Neuropsychopharmacology 30: 2058-2063.
4. Homayoun H, et al. (2005) J Neurosci 25: 3051-3059.
5. Chiamulera C, et al. (2001) J Neurosci 21: RC187.
6. Gass JT, et al. (2009) Neuropsychopharmacology 34: 2399-2409.

Scientific Research Applications

4-[2-(4-methylpiperidin-1-yl)ethoxy]benzonitrile hydrochloride is a valuable tool for investigating the role of mGluR5 in various neurological and psychiatric disorders. For example, this compound has been used to study the involvement of mGluR5 in anxiety-related behaviors in rodents. In one study, this compound was found to reduce anxiety-like behaviors in mice subjected to a maze test (1). Similarly, this compound has been used to investigate the role of mGluR5 in depression. In a study using a rat model of depression, this compound was found to decrease immobility time in a forced swim test, suggesting an antidepressant-like effect (2). Furthermore, this compound has been used to study the involvement of mGluR5 in addiction. In one study, this compound was found to reduce cocaine self-administration in rats (3).

properties

IUPAC Name

4-[2-(4-methylpiperidin-1-yl)ethoxy]benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O.ClH/c1-13-6-8-17(9-7-13)10-11-18-15-4-2-14(12-16)3-5-15;/h2-5,13H,6-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDRULTXVIGHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOC2=CC=C(C=C2)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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